

# Investigating the In Vivo Pharmacokinetics of VAL-083: A Technical Guide

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## Compound of Interest

Compound Name: VAL-083

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## Introduction

**VAL-083** (dianhydrogalactitol) is a first-in-class, small-molecule, bi-functional DNA alkylating agent that has demonstrated the ability to cross the blood-brain barrier, a critical attribute for treating central nervous system (CNS) malignancies like glioblastoma (GBM).<sup>[1][2][3][4]</sup> Its mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cell death.<sup>[2][3][5][6]</sup> Notably, the cytotoxic activity of **VAL-083** appears to be independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair enzyme, a common mechanism of resistance to standard-of-care temozolomide in GBM patients.<sup>[1][4][6]</sup> This technical guide provides an in-depth overview of the in vivo pharmacokinetics of **VAL-083**, compiling data from various clinical studies, detailing experimental protocols, and visualizing key pathways.

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **VAL-083** observed in human clinical trials. These studies demonstrate that **VAL-083** exhibits dose-dependent linear systemic exposure.<sup>[1][7]</sup>

Table 1: Plasma Pharmacokinetic Parameters of **VAL-083**

Dose Level	Average Cmax (ng/mL)	Plasma Terminal Half-life (hours)	Study Population	Clinical Trial Identifier
20 mg/m <sup>2</sup> /day	266	1-2	Recurrent Glioblastoma	NCT01478178[8]
30 mg/m <sup>2</sup> /day	-	~0.8	Newly Diagnosed MGMT-Unmethylated GBM	NCT03050736[5]
40 mg/m <sup>2</sup> /day	781	1-2	Recurrent Glioblastoma	NCT01478178[1]

Table 2: Cerebrospinal Fluid (CSF) Penetration of **VAL-083**

Observation	Time Point	Study Population	Clinical Trial Identifier
CSF levels were at least as high as plasma levels.	2 hours post-infusion	Newly Diagnosed MGMT-Unmethylated GBM	NCT03050736[5][9]

## Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase 1 and 2 clinical trials. The general methodologies employed in these studies are outlined below.

### Phase 1/2 Study in Recurrent Glioblastoma (NCT01478178)

- Study Design: This was an open-label, single-arm, dose-escalation (3+3 design) Phase 1/2 study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of **VAL-083** in patients with recurrent malignant glioma.[1][10]

- Patient Population: Patients with recurrent GBM who had previously undergone surgery, radiation, and failed both temozolomide and bevacizumab were enrolled.[1]
- Dosing Regimen: **VAL-083** was administered intravenously on days 1, 2, and 3 of a 21-day cycle.[1] Dose escalation proceeded through cohorts ranging from 1.5 mg/m<sup>2</sup>/day to 50 mg/m<sup>2</sup>/day.[1] The MTD was confirmed at 40 mg/m<sup>2</sup>/day.[1]
- Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine pharmacokinetic parameters.[10] In Cycle 1, sampling occurred at 0, 0.25, 0.5, 1, 2, 4, and 6 hours, and immediately prior to the Day 2 dosing.[10]
- Analytical Method: While not explicitly detailed in the abstracts, modern and sensitive bioanalytical methods such as LC-MS/MS were utilized to quantify **VAL-083** concentrations in plasma.[8]
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to estimate parameters including C<sub>max</sub>, T<sub>max</sub>, AUC, elimination half-life, drug clearance, mean residence time, and volume of distribution.[10]

## Phase 2 Study in Newly Diagnosed MGMT-Unmethylated Glioblastoma (NCT03050736)

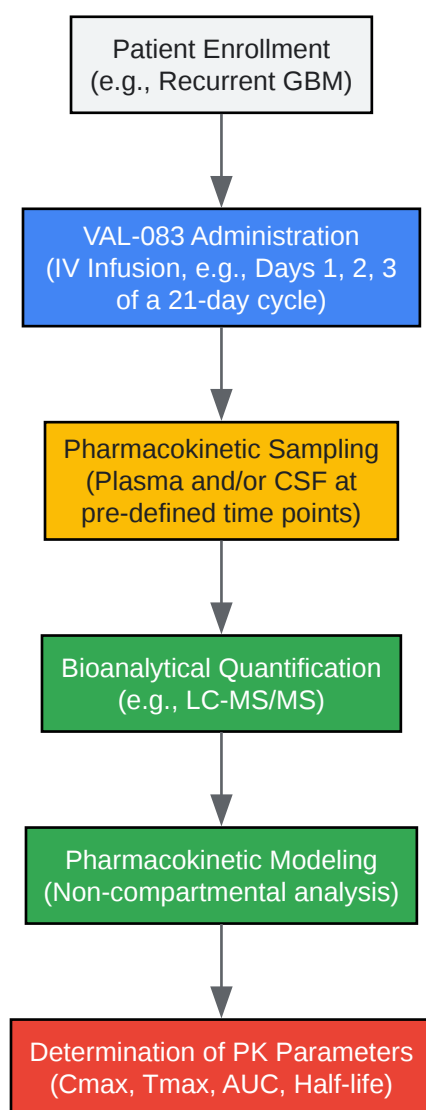
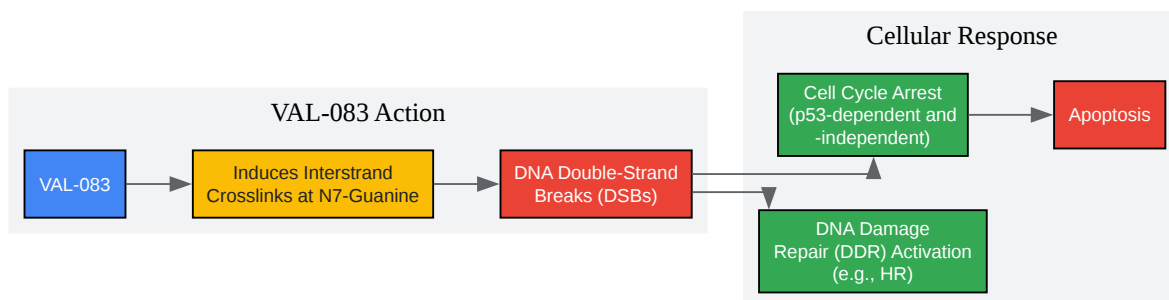
- Study Design: A Phase 2 study to evaluate the safety and tolerability of **VAL-083** administered concurrently with radiation therapy.[5] The study included a dose-escalation stage followed by an expansion phase.[5][11]
- Patient Population: Newly diagnosed patients with MGMT-unmethylated GBM.[5][9]
- Dosing Regimen: **VAL-083** was administered at 20, 30, or 40 mg/m<sup>2</sup>/day for 3 days every 21 days, in combination with standard radiation therapy (2 Gy/day, 5 days/week for 6 weeks).[5][11] The dose for the expansion phase was 30 mg/m<sup>2</sup>/day.[5][11]
- Pharmacokinetic Sampling: Pharmacokinetic assessments included the analysis of both plasma and cerebrospinal fluid to determine drug levels.[9]
- Pharmacokinetic Analysis: Pharmacokinetic parameters were computed using noncompartmental analysis.[9] This included the calculation of AUC, total oral body

clearance (CL/F), mean residence time (MRT), apparent volume of distribution ( $V_z$ ), terminal elimination rate constant ( $\lambda_z$ ), and terminal elimination half-life ( $T_{1/2}$ ).<sup>[9]</sup>

## Visualizations

### VAL-083 Mechanism of Action and DNA Damage Response

The following diagram illustrates the proposed mechanism of action of **VAL-083**, leading to DNA damage and cell cycle arrest.



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- To cite this document: BenchChem. [Investigating the In Vivo Pharmacokinetics of VAL-083: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682812#investigating-the-pharmacokinetics-of-val-083-in-vivo>]

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